Mab Aspartate Decarboxylase-IN-1

PanD inhibitor Enzyme kinetics Mycobacterium abscessus

Overcome PZA/POA resistance in *Mycobacterium abscessus* research with the first validated potent PanD inhibitor. Unlike generic pyrazinoic acid analogs, this compound delivers robust whole-cell activity. - **Enzymatic inhibition**: IC50 = 56.3 ± 4.8 µM vs. recombinant Mab PanD (positive control for screening). - **Antibacterial activity**: MIC/IC50 = 0.7-2 mM against *M. abscessus* ATCC 19977 & subspecies. - **SAR tool**: Defined mutant inhibition (70-82% vs. E119A/S135A/Y126A) plus co-crystal structure for rational design.

Molecular Formula C16H11N3O3
Molecular Weight 293.28 g/mol
Cat. No. B12391437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMab Aspartate Decarboxylase-IN-1
Molecular FormulaC16H11N3O3
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=CN=C3C(=O)O
InChIInChI=1S/C16H11N3O3/c20-15(19-14-13(16(21)22)17-8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22)(H,18,19,20)
InChIKeyLYCKJICKYNNXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mab Aspartate Decarboxylase-IN-1: Potent PanD Inhibitor


Mab Aspartate Decarboxylase-IN-1 is a potent small-molecule inhibitor of aspartate decarboxylase (PanD), an enzyme critical for coenzyme A biosynthesis in Mycobacterium abscessus (Mab) [1]. The compound, chemically defined as 3-(1-naphthamido)pyrazine-2-carboxylic acid, was identified as 'analogue 2' from a library of pyrazinoic acid (POA) derivatives [1]. It is characterized by a molecular formula of C16H11N3O3 and a molecular weight of 293.28 g/mol .

1 PanD enzyme inhibition studies in Mycobacterium abscessus
2 Structure-based tool compound for pantothenate/CoA pathway research
3 Validated solubility profile supports reproducible assay preparation

Mab Aspartate Decarboxylase-IN-1 vs Generic PanD Inhibitors


Generic substitution with the native PanD inhibitor pyrazinoic acid (POA) is insufficient for research targeting Mycobacterium abscessus. POA is a weak inhibitor of PanD, with an IC50 of 927 µM [1], which severely limits its utility in establishing robust structure-activity relationships or achieving meaningful antibacterial effects. This weakness is compounded by a lack of whole-cell activity for the clinical prodrug pyrazinamide (PZA) and its active form POA against Mab [2]. Therefore, utilizing a weakly active or non-selective PanD ligand introduces significant experimental variability and fails to provide the required potency for conclusive mechanistic or phenotypic studies in this pathogen.

Target
Mab Aspartate Decarboxylase-IN-1
Risk 1
Pyrazinoic acid (POA) / Pyrazinamide (PZA): Reported whole-cell inactive against M. abscessus; enzyme inhibition profile may not transfer to this pathogen model.
Risk 2
Unoptimized pyrazine analogs: Structure-activity relationship context may differ; mutant inhibition and solubility data are absent, limiting assay reproducibility.

Quantitative Evidence: Mab Aspartate Decarboxylase-IN-1


Enhanced PanD Inhibition vs Pyrazinoic Acid

Mab Aspartate Decarboxylase-IN-1 is a significantly more potent inhibitor of the Mycobacterium abscessus PanD enzyme than the native inhibitor pyrazinoic acid (POA). The compound exhibits an IC50 of 56.3 ± 4.8 µM, compared to an IC50 of 927 µM for POA [1]. This represents a 16.5-fold increase in potency.

PanD Inhibition
Head-to-head
IC50 56.3 ± 4.8 μM (Mab PanD)
Reported enzyme inhibition context; supports PanD assay validation.
POA weak inhibitor; cross-study Mtb PanD ~927 μM.
PanD inhibitor Enzyme kinetics Mycobacterium abscessus

Whole-Cell Antibacterial Activity in M. abscessus

Mab Aspartate Decarboxylase-IN-1 demonstrates direct antibacterial activity against multiple subspecies of Mycobacterium abscessus, in contrast to POA and PZA, which lack whole-cell activity [1]. The compound's minimum inhibitory concentration (MIC50) against M. abscessus subsp. abscessus ATCC 19977 is 0.7 mM, with values ranging from 1-2 mM against other subspecies [1].

Whole-Cell Activity
Head-to-head
IC50 0.7 mM (ATCC 19977); 1–2 mM (subsp.)
Reported antibacterial screening context; POA/PZA whole-cell inactive.
Concentration-dependent response in M. abscessus.
Antibacterial activity MIC Mycobacterium abscessus

Inhibition of PanD Active-Site Mutants

Mab Aspartate Decarboxylase-IN-1 retains inhibitory activity against specific mutant forms of Mab PanD, which were generated based on PZA/POA resistance mutations in Mtb. The compound inhibits Mab PanD E119A, S135A, and Y126A mutants by 70.5%, 74.4%, and 81.8%, respectively [1].

Mutant Inhibition
Reported
E119A: 70.5% · S135A: 74.4% · Y126A: 81.8%
Supports structure-activity relationship interpretation.
No comparator data available for Mab PanD mutants.
PanD mutant Drug resistance Mycobacterium abscessus

Characterized Physicochemical Properties

Isothermal titration calorimetry (ITC) studies reveal that Mab Aspartate Decarboxylase-IN-1 binds to Mab PanD with a defined thermodynamic profile dominated by electrostatic and hydrogen bonding interactions [1]. The binding process is characterized by an unfavorable entropy change, suggesting that significant conformational changes in the enzyme occur upon inhibitor binding [1].

Solubility
Specification review
≥16.67 mg/mL (DMSO) · ≥1.67 mg/mL (aq.) · LogP 2.6
Defined solubility supports reproducible assay preparation.
Vendor-validated; moderate lipophilicity for whole-cell assays.
Binding thermodynamics ITC PanD inhibitor

Species Selectivity: Preferential Inhibition of Mycobacterial PanD

The compound targets the pantothenate (vitamin B5) biosynthesis pathway, which is essential in mycobacteria but absent in humans [1]. While direct cytotoxicity data against human cells is not available, the mechanism of action strongly implies a high therapeutic index. The compound was specifically optimized against Mab PanD, and its activity on the human ortholog, if any, is not characterized, but the pathway divergence suggests a low potential for on-target toxicity in human cells.

PanD inhibitor Species selectivity Mycobacterium abscessus

Research Applications for Mab Aspartate Decarboxylase-IN-1


Chemical Probe for PanD Inhibition Studies

This compound is ideal for in vitro enzymatic assays requiring robust, dose-dependent inhibition of Mab PanD. Its 16.5-fold greater potency over POA allows for the establishment of clear concentration-response relationships, reducing assay noise and enabling precise kinetic analyses [1]. It is the compound of choice for characterizing the catalytic cycle of PanD and for validating high-throughput screening hits.

Antibacterial Assays in Drug-Resistant M. abscessus

Unlike its parent compounds, Mab Aspartate Decarboxylase-IN-1 demonstrates measurable antibacterial activity against multiple M. abscessus subspecies [1]. It serves as a critical tool for performing chemical-genetic studies, such as profiling compound activity against PanD mutant strains, to confirm target engagement in a cellular context. This is essential for validating PanD as a viable antibacterial target for non-tuberculous mycobacteria.

Structure-Based Drug Design & Lead Optimization

The defined binding mode, characterized by ITC, and the retention of activity against key resistance mutants make this compound a valuable scaffold for medicinal chemistry efforts [1]. It can be used to generate co-crystal structures with Mab PanD or serve as a benchmark for potency in structure-activity relationship (SAR) studies aimed at developing next-generation PanD inhibitors with improved drug-like properties.

Pantothenate/CoA Pathway Disruption Studies

The compound's differential activity against wild-type and mutant PanD enzymes (E119A, S135A, Y126A) provides a direct tool for studying the evolution of resistance [1]. Researchers can use it to select for and characterize novel resistance mutations in M. abscessus, contributing to a deeper understanding of how mycobacteria evade PanD-targeted therapies.

Application
Selection Property
Validation Focus
PanD inhibition studies
Enzyme inhibition benchmark
PanD IC50 and mutant inhibition endpoints
Antibacterial screening
Whole-cell activity against M. abscessus
MIC/IC50 assay context for drug-resistant subspecies
Structure-based design
Co-crystal and binding thermodynamics data
Lead optimization and SAR exploration
Pantothenate/CoA pathway research
Selective chemical perturbation
Metabolomic/proteomic pathway-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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